4,4-Difluoro-1-piperidinecarbothioamide
Overview
Description
4,4-Difluoro-1-piperidinecarbothioamide is a chemical compound with the molecular formula C₆H₁₀F₂N₂S and a molecular weight of 180.22 g/mol . It is characterized by the presence of two fluorine atoms attached to the piperidine ring and a carbothioamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-piperidinecarbothioamide typically involves the reaction of piperidine derivatives with fluorinating agents and thiocarbonyl compounds. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-piperidinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4,4-Difluoro-1-piperidinecarbothioamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, may involve this compound.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-piperidinecarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The carbothioamide group may also play a role in modulating the compound’s activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1-piperidinecarbothioamide: Similar structure but with only one fluorine atom.
4,4-Dichloro-1-piperidinecarbothioamide: Chlorine atoms instead of fluorine.
4,4-Difluoro-1-piperidinecarboxamide: Carboxamide group instead of carbothioamide.
Uniqueness
4,4-Difluoro-1-piperidinecarbothioamide is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets .
Properties
IUPAC Name |
4,4-difluoropiperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2N2S/c7-6(8)1-3-10(4-2-6)5(9)11/h1-4H2,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOMFQDHLZOAFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=S)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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